molecular formula C14H10INO3 B2865826 2-(2-Iodobenzamido)benzoic acid CAS No. 404848-39-1

2-(2-Iodobenzamido)benzoic acid

Cat. No.: B2865826
CAS No.: 404848-39-1
M. Wt: 367.142
InChI Key: HZSQWTHOHIYCNQ-UHFFFAOYSA-N
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Description

2-(2-Iodobenzamido)benzoic acid is an organic compound that has garnered attention for its potential applications as a versatile intermediate and building block in the synthesis of more complex molecules. Its structure, featuring a benzoic acid moiety linked to an iodinated benzamide (B126), provides a unique combination of functional groups that are highly relevant in modern organic synthesis.

Benzoic acid and its derivatives are a cornerstone of organic chemistry, widely utilized in the production of a vast array of chemical products, including plasticizers, preservatives, and precursors for dyes and pharmaceuticals. mdpi.com The carboxylic acid group of benzoic acid is a versatile functional handle, enabling a variety of chemical transformations. wikipedia.org Amides, characterized by the linkage of a carbonyl group to a nitrogen atom, are fundamental to the structure of proteins and are present in numerous biologically active molecules and synthetic polymers. mdpi.com The formation of the amide bond is a critical reaction in organic synthesis, and the reactivity of the amide group itself can be harnessed for further molecular elaboration. mdpi.com

This compound uniquely combines these two crucial functional groups. The benzoic acid portion provides a site for reactions such as esterification or further amide coupling, while the amide linkage introduces a degree of conformational rigidity and potential for hydrogen bonding interactions. The interplay between the carboxylic acid and the amide group within the same molecule can lead to interesting intramolecular interactions and reactivity patterns.

Organoiodine compounds, which feature a carbon-iodine bond, have become indispensable tools in modern synthetic chemistry. beilstein-journals.org The carbon-iodine bond is the weakest among the carbon-halogen bonds, which makes iodine an excellent leaving group in nucleophilic substitution and cross-coupling reactions. This reactivity is a key reason for the widespread use of organoiodides in the construction of complex molecular frameworks. beilstein-journals.org

Furthermore, the field of hypervalent iodine chemistry has seen a surge in interest. Hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane, are valued as mild and selective oxidizing agents. beilstein-journals.org These reagents are often derived from 2-iodobenzoic acid, a direct precursor to this compound. beilstein-journals.org The presence of the iodine atom in this compound makes it a potential precursor for the in-situ generation of hypervalent iodine species or for participation in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The development of new catalytic systems often relies on the unique reactivity of such organoiodine compounds. nih.gov

The specific research interest in this compound stems from its potential as a bifunctional building block. The ortho-iodobenzamido moiety can act as a directing group in C-H activation reactions, allowing for the selective functionalization of the benzoic acid ring. Moreover, this compound can serve as a precursor for the synthesis of various heterocyclic compounds. For instance, derivatives of 2-iodobenzamides have been utilized in the synthesis of isoindolinones and other nitrogen-containing heterocycles through transition-metal-catalyzed cyclization reactions. hmdb.cadocbrown.info

Key research imperatives for this compound include the development of efficient and scalable synthetic routes to the molecule itself, a thorough investigation of its reactivity under various conditions, and the exploration of its utility as a precursor to novel and valuable chemical entities. Understanding the interplay of its functional groups and harnessing the reactivity of the carbon-iodine bond are central to unlocking its full potential in contemporary chemical research.

Data and Compound Information

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₄H₁₀INO₃367.14404848-39-1
2-Iodobenzoic acidC₇H₅IO₂248.0288-67-5
Anthranilic acidC₇H₇NO₂137.14118-92-3
2-Iodoxybenzoic acid (IBX)C₇H₅IO₄280.0261717-82-6
Dess-Martin periodinaneC₁₃H₁₃IO₈424.1487413-09-0
N-phenyl-2-iodobenzamideC₁₃H₁₀INO323.1360239-01-2
2-iodo-5-(2-iodobenzamido)benzoic acidC₁₄H₉I₂NO₃493.04404369-36-4

Interactive Data Table: Spectroscopic Data for Benzoic Acid

Type of SpectroscopySolventChemical Shift (ppm)
¹H NMRD₂O7.55 (t), 7.65 (t), 7.89 (d)
¹³C NMRCDCl₃128.5, 129.3, 130.2, 133.8, 172.2

Note: Specific spectroscopic data for this compound is not widely available in the public domain. The data for benzoic acid is provided for contextual reference.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-iodobenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10INO3/c15-11-7-3-1-5-9(11)13(17)16-12-8-4-2-6-10(12)14(18)19/h1-8H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSQWTHOHIYCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 2 2 Iodobenzamido Benzoic Acid and Analogues

Chemical Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a variety of chemical modifications, including functionalization and the formation of supramolecular structures.

Functionalization Reactions of Benzoic Acid Derivatives

The carboxylic acid group of benzoic acid and its derivatives can be readily transformed into other functional groups, most notably esters. This esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. blogspot.comchemguide.co.uk The reaction is a reversible process, and the use of a catalyst helps to speed up the attainment of equilibrium. blogspot.com Modifications to this classic Fischer esterification have been developed to improve yields and minimize lengthy workups. asianpubs.org For instance, the Dowex H+/NaI system has been shown to be effective for the esterification of benzoic acid and its derivatives. nih.gov Another approach involves the use of hydrogen peroxide as a condensing agent in the presence of a sulfuric acid catalyst. asianpubs.org

The reactivity of the carboxylic acid can be influenced by other substituents on the benzene (B151609) ring. For example, in the Chan-Lam reaction for the synthesis of phenolic esters from carboxylic acids and arylboronic acids, a variety of functional groups on the carboxylic acid are tolerated, including methoxycarbonyl, nitro, and halo groups. organic-chemistry.org The reaction is mediated by Cu(OTf)2 and proceeds under mild conditions. organic-chemistry.org

The table below summarizes selected functionalization reactions of benzoic acid derivatives.

ReactantReagent(s)ProductYieldReference
Benzoic acidMethanol (B129727), H₂SO₄Methyl benzoate98.36% blogspot.com
Benzoic acidMethanol, Dowex H⁺/NaIMethyl benzoate82% nih.gov
4-Hydroxybenzoic acidEthanol, Dowex H⁺/NaIEthyl 4-hydroxybenzoate51% (91% conversion) nih.gov
Benzoic acidPhenylboronic acid, Cu(OTf)₂, UreaPhenyl benzoate95% organic-chemistry.org

This table is interactive. Click on the headers to sort the data.

Salt and Co-crystal Formation Studies

The carboxylic acid group of 2-(2-iodobenzamido)benzoic acid and its analogues can participate in hydrogen bonding to form salts and co-crystals. researchgate.netacs.orgrsc.org These supramolecular assemblies are of interest in the field of crystal engineering, as they allow for the tuning of the physical properties of the solid state. nih.gov

For example, the co-crystallization of benzoic acid derivatives with N-containing bases like diazabicyclo[2.2.2]octane (DABCO) and 2-aminopyrimidine (B69317) has been shown to result in the formation of different polymorphs depending on the preparation method (solution vs. grinding). rsc.org In the case of 2-chloro-4-nitrobenzoic acid, it forms molecular salts with various aminobenzoic acids and other nitrogenous bases, where the primary supramolecular synthon is a charge-assisted acid-pyridine/amine interaction. acs.org

The crystal structure of 4-benzamido-2-hydroxybenzoic acid reveals intramolecular O-H···O hydrogen bonding, as well as intermolecular carboxylic acid inversion dimers linked by pairs of O-H···O hydrogen bonds. nih.gov The study of these interactions is crucial for understanding and predicting the crystal packing of these molecules.

Reactions Mediated by the Amide Linkage

The amide bond in this compound is a key structural feature that can undergo intramolecular cyclization or be cleaved under certain conditions.

Intramolecular Cyclization Pathways

N-acylanthranilic acids, which are analogues of this compound, are important precursors for the synthesis of various heterocyclic compounds, particularly quinazolinones and benzoxazinones. iau.irnih.gov The intramolecular cyclization of these compounds is a common and efficient method for constructing these fused ring systems.

One of the most common transformations is the cyclodehydration of N-acylanthranilic acids to form 2-substituted-4H-3,1-benzoxazin-4-ones. iau.irmdpi.com This reaction can be carried out using various dehydrating agents, such as acetic anhydride, or under solvent-free conditions with catalysts like silica (B1680970) gel or bentonite. iau.ir Microwave-assisted cyclization has also been shown to be a rapid and high-yielding method for the synthesis of 4,1-benzoxazepine-2,5-diones from N-acylanthranilic acids. researchgate.net

These benzoxazinones are, in turn, valuable intermediates for the synthesis of quinazolinones by reaction with amines. brieflands.com Alternatively, quinazolinones can be synthesized directly from 2-halobenzoic acids (including 2-iodobenzoic acid) and amidines in a copper-catalyzed cascade reaction. beilstein-journals.orgcore.ac.uk This method is advantageous as it often proceeds under mild conditions and tolerates a range of functional groups. beilstein-journals.orgcore.ac.uk

The table below provides examples of intramolecular cyclization reactions of N-acylanthranilic acid derivatives.

Starting MaterialReagent(s)/ConditionsProductYieldReference
N-acylanthranilic acidsMicrowave irradiation(3R)-3-alkyl-4,1-benzoxazepines-2,5-dionesHigh researchgate.net
N-acylanthranilic acid derivativesSilica gel, bentonite, heat2-substituted-4H-3,1-benzoxazin-4-onesExcellent iau.ir
2-Iodobenzoic acid, acetamidine (B91507) hydrochlorideCuI, Cs₂CO₃, DMF2-Methyl-4(3H)-quinazolinone95% core.ac.uk
2-Bromobenzoic acid, benzamidine (B55565) hydrochlorideCuI, Cs₂CO₃, DMF2-Phenyl-4(3H)-quinazolinone98% core.ac.uk
2-Iodobenzamide (B1293540), benzylamineCuBr₂, K₂CO₃, DMSO2-Phenylquinazolin-4(3H)-one85% rhhz.net

This table is interactive. Click on the headers to sort the data.

Cleavage and Modification of the Amide Bond

While the amide bond is generally stable, it can be cleaved under specific conditions. Metal complexes have been investigated for their ability to hydrolyze amide bonds. mdpi.com The effectiveness of the cleavage depends on the metal ion and the presence of auxiliary ligands. rsc.org For instance, the reaction of N,N-bis(pyridin-2-ylmethyl)acetamide with various transition metal salts showed that the cleavage of the acetyl group was dependent on the metal ion used. rsc.org

In the context of peptide chemistry, 2-iodosobenzoic acid has been utilized for the cleavage of the amide bond at the C-terminal side of a tryptophan residue. mdpi.com This process involves the oxidation of the tryptophan side-chain followed by an intramolecular nucleophilic attack from the neighboring amide carbonyl group, leading to the formation of an iminospirolactone which then hydrolyzes. mdpi.com

Modification of the amide bond without cleavage is also possible. For example, N-acylation of tertiary amines with carboxylic acids can occur via cleavage of a C-N bond, leading to the formation of a new amide. organic-chemistry.org

Role of the Aryl Iodide Moiety in Organometallic and Radical Chemistry

The aryl iodide group in this compound is a key reactive site for a variety of organometallic and radical reactions. The carbon-iodine bond is relatively weak, making it susceptible to oxidative addition to transition metal complexes, a fundamental step in many cross-coupling reactions. uwindsor.ca

One of the most important reactions involving aryl iodides is the Heck-Mizoroki reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. misuratau.edu.lyorganic-chemistry.org This reaction is a powerful tool for C-C bond formation. misuratau.edu.ly For example, the Heck coupling of iodobenzene (B50100) with acrylamide (B121943) can be catalyzed by Pd(OAc)2 to produce cinnamamide. misuratau.edu.ly

Another significant cross-coupling reaction is the Suzuki coupling, which pairs an organoboron compound with an organohalide using a palladium catalyst. While specific examples with this compound are not detailed in the provided search results, the general reactivity of aryl iodides in Suzuki reactions is well-established.

The aryl iodide can also participate in intramolecular cyclization reactions. For instance, palladium-catalyzed intramolecular C-H activation of N-methyl-N-(4-bromophenyl)-2-iodobenzamide can lead to the formation of phenanthridinone derivatives. rsc.org Copper-catalyzed domino reactions of 2-iodobenzamide with arylmethanamines can also be used to construct 2-aryl quinazolinones. rhhz.net

Furthermore, the iodine atom can be involved in the formation of hypervalent iodine reagents. 2-Iodosobenzoic acid (IBA), which can be prepared from 2-iodobenzoic acid, is a versatile hypervalent iodine(III) oxidant used in various organic transformations. mdpi.com

The table below lists some of the key organometallic reactions involving aryl iodides.

Reaction TypeReactantsCatalyst/ReagentsProduct TypeReference
Heck CouplingIodobenzene, AcrylamidePd(OAc)₂, TrimethylamineCinnamamide misuratau.edu.ly
Intramolecular C-H ActivationN-methyl-N-(4-bromophenyl)-2-iodobenzamidePalladium nanoparticlesPhenanthridinone rsc.org
Domino Reaction2-Iodobenzamide, ArylmethanamineCuBr₂, K₂CO₃2-Aryl quinazolinone rhhz.net
Synthesis of Hypervalent Iodine Reagent2-Iodobenzoic acidOxone®2-Iodosobenzoic acid (IBA) mdpi.com

This table is interactive. Click on the headers to sort the data.

Reactivity Profiling in the Context of Hypervalent Iodine Chemistry

The reactivity of this compound and its analogues is intrinsically linked to the chemistry of hypervalent iodine. These compounds serve as precursors to active iodine(III) and iodine(V) species, which are powerful oxidants. The presence of the ortho-amido group plays a crucial role in modulating the reactivity and stability of the in situ-generated hypervalent iodine species, making these compounds effective catalysts in a variety of organic transformations. nih.govrsc.org

Catalytic Applications as Oxidants and Reagents

2-Iodobenzamido derivatives have emerged as highly efficient pre-catalysts for a range of oxidative reactions. researchgate.net In the presence of a terminal oxidant, such as Oxone® (2KHSO₅·KHSO₄·K₂SO₄), these iodoarenes are converted in situ to the corresponding catalytically active hypervalent iodine species. nih.govbeilstein-journals.orgresearchgate.net This catalytic approach is a cornerstone of green chemistry, as it minimizes the use of stoichiometric, and often hazardous, heavy-metal oxidants. nih.govresearchgate.net The catalytic cycle typically involves the oxidation of the iodine(I) compound to an iodine(V) species by the co-oxidant. This iodine(V) species then oxidizes the substrate, being reduced to an iodine(III) intermediate, which is subsequently re-oxidized to regenerate the active iodine(V) catalyst. nih.govnii.ac.jp

The catalytic oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis, and 2-iodobenzamide derivatives have proven to be excellent catalysts for this purpose. researchgate.netnih.gov Research has shown that N-substituted 2-iodobenzamides can effectively catalyze the oxidation of a wide range of alcohols at room temperature, which is a significant improvement over earlier systems that often required elevated temperatures. nih.govbeilstein-journals.org For instance, N-isopropyl-2-iodobenzamide and its derivatives demonstrate high catalytic activity for the oxidation of both primary and secondary alcohols to the corresponding carboxylic acids and ketones, respectively, when used with Oxone® as the co-oxidant. researchgate.netbeilstein-journals.org

The reactivity of the catalyst can be tuned by modifying the substituents on the benzamide (B126) moiety. nih.gov For example, the introduction of a methoxy (B1213986) group at the 5-position of the 2-iodobenzamide scaffold was found to enhance the catalytic activity, allowing for efficient oxidation of benzylic alcohols under mild conditions. researchgate.netnih.gov

CatalystSubstrateProductYield (%)
N-isopropyl-5-methoxy-2-iodobenzamideBenzyl alcoholBenzoic acid95
N-isopropyl-5-methoxy-2-iodobenzamide1-PhenylethanolAcetophenone98
N-isopropyl-5-methoxy-2-iodobenzamideCyclohexanolCyclohexanone85
N-isopropyl-5-methoxy-2-iodobenzamide1-OctanolOctanoic acid89
This table presents selected data on the oxidation of various alcohols using an N-substituted 2-iodobenzamide catalyst in the presence of Oxone®. Data sourced from multiple studies. researchgate.netnih.gov

Beyond alcohols, hypervalent iodine reagents derived from 2-iodobenzoic acid precursors, such as 2-iodylbenzoic acid (IBX), are effective in the oxidation of nitrogen- and sulfur-containing compounds. acs.org These reactions include the dehydrogenation of amines to form imines and the oxidative cleavage of dithioacetals and dithioketals to yield the corresponding carbonyl compounds. acs.org The catalytic variants using 2-iodobenzamides offer a milder and more sustainable alternative for these transformations.

Direct C-H functionalization is a powerful strategy for the efficient synthesis and modification of complex organic molecules. chim.itbeilstein-journals.org Hypervalent iodine reagents, including those generated from this compound and its analogues, have been utilized as catalysts or reagents in various C-H functionalization reactions. mdpi.comresearchgate.net These reactions often involve the generation of a highly electrophilic iodine(III) species that can activate C-H bonds.

While much of the research has focused on palladium-catalyzed C-H functionalization where benzoic acid derivatives act as directing groups, researchgate.netnih.govnih.gov there is growing interest in metal-free systems employing hypervalent iodine catalysts. For example, 2-iodosobenzoic acid (IBA), the trivalent precursor to IBX, has been shown to catalyze the selective oxidation of benzylic C-H bonds to carbonyl groups. researchgate.netresearchgate.net The catalytic system, often employing Oxone® as the terminal oxidant, provides an environmentally benign method for these transformations. researchgate.net

Pre-catalystSubstrateProductYield (%)
2-Iodosobenzoic acid (IBA)TolueneBenzaldehydeModerate
2-Iodosobenzoic acid (IBA)EthylbenzeneAcetophenoneGood
2-Iodosobenzoic acid (IBA)FluoreneFluorenone92
2-Iodosobenzoic acid (IBA)Indole (B1671886)IsatinGood
This table showcases the catalytic C-H oxidation of various substrates using 2-iodosobenzoic acid (IBA) and a co-oxidant. Data sourced from multiple studies. researchgate.net

Oxidative lactonization, the formation of a lactone from a diol or a carboxylic acid with a suitably positioned hydroxyl group, is another area where hypervalent iodine catalysis has made significant contributions. Modified 2-iodobenzoic acids have been shown to catalyze oxidative lactonizations at room temperature using Oxone® as the re-oxidant. mdpi.com This methodology is particularly useful for the synthesis of γ-lactones from tetrahydrofuran-2-methanols. nii.ac.jp The reaction proceeds via an oxidative cleavage mechanism, catalyzed by the hypervalent iodine species generated in situ. nii.ac.jp

Furthermore, palladium-catalyzed C(sp³)–H lactonization of aliphatic carboxylic acids can be achieved using a combination of a ligand and an oxidant, where the carboxylic acid moiety directs the C-H activation. nsf.gov While distinct from direct hypervalent iodine catalysis, these methods highlight the utility of the benzoic acid scaffold in facilitating complex transformations.

Mechanistic Pathways of Hypervalent Iodine Reactions

The mechanism of oxidations catalyzed by 2-iodobenzamide derivatives generally involves a catalytic cycle with iodine in multiple oxidation states. nih.govbeilstein-journals.org A plausible pathway for the oxidation of alcohols is initiated by the oxidation of the iodine(I) pre-catalyst (an iodobenzamide) to a pentavalent iodine(V) species by a co-oxidant like Oxone®. nih.govbeilstein-journals.orgnii.ac.jp This active iodine(V) species, a derivative of 2-iodoxybenzoic acid (IBX), then reacts with the alcohol. wikipedia.org

The subsequent steps are thought to involve a ligand exchange, where the alcohol displaces a ligand on the iodine center. wikipedia.org This is followed by a crucial step, often described as a "hypervalent twist," which brings the alkoxy group into a suitable geometry for elimination. wikipedia.org The final step is a reductive elimination that releases the oxidized product (aldehyde or ketone) and reduces the iodine from a pentavalent to a trivalent state (an iodosobenzamide derivative). nih.govnii.ac.jp This trivalent iodine species is then re-oxidized by the co-oxidant back to the active pentavalent state, thus completing the catalytic cycle. nih.govnii.ac.jp Detailed mechanistic studies, including NMR analysis and DFT calculations, have been employed to rationalize the regio- and stereochemical outcomes of reactions involving hypervalent iodine reagents. diva-portal.org

Regioselective Functionalization Strategies

The structure of this compound and its analogues is well-suited for directing regioselective functionalization. The carboxylic acid and amide groups can act as directing groups in metal-catalyzed C-H activation reactions, guiding the functionalization to specific positions on the aromatic rings. researchgate.netnih.gov For instance, in palladium-catalyzed reactions, the carboxylate can direct ortho-C-H functionalization. nih.gov However, by employing specifically designed templates, this directing effect can be overridden to achieve meta-C-H functionalization of benzoic acid derivatives. nih.gov

In the context of hypervalent iodine chemistry, the ortho-substituent to the iodine atom plays a critical role in the reactivity and regioselectivity of the catalyst. The intramolecular coordination of the amide or carboxyl group can stabilize the hypervalent iodine center and influence the outcome of the reaction. researchgate.net This principle has been used to design new hypervalent iodine reagents with improved solubility and reactivity. researchgate.net The strategic placement of functional groups on the 2-iodobenzamide backbone allows for the development of catalysts that can achieve regioselective transformations, such as the selective oxidation of one hydroxyl group in a polyol or the site-selective functionalization of a complex molecule. nih.govgoogle.com

Structural Elucidation and Supramolecular Assembly

Crystallographic Analysis of 2-(2-Iodobenzamido)benzoic Acid Analogues

Crystallographic studies on analogues of this compound, such as other iodinated benzamides and benzoic acid derivatives, provide critical insights into the supramolecular architecture of this class of compounds.

In a study of 2-methyl-4-(2-methylbenzamido)benzoic acid, crystals suitable for X-ray analysis were obtained by the slow evaporation of a methanol (B129727) solution. nih.gov The resulting data revealed a monoclinic crystal system with specific unit cell dimensions. nih.gov

Table 1: Crystallographic Data for 2-Methyl-4-(2-methylbenzamido)benzoic acid nih.gov

ParameterValue
FormulaC₁₆H₁₅NO₃
Molecular Weight269.29
Crystal SystemMonoclinic
a (Å)23.318 (9)
b (Å)10.230 (2)
c (Å)13.901 (3)
β (°)125.50 (3)
Volume (ų)2699.7 (16)
Z8
RadiationMo Kα
Temperature (K)293

Hydrogen bonds are a dominant force in the crystal packing of benzamide (B126) and benzoic acid derivatives. mdpi.comnih.gov In the crystal structure of 2-iodobenzamide (B1293540), N—H⋯O hydrogen bonds lead to the formation of both dimers and tetramers. researchgate.net Similarly, in 2-iodo-N-phenylbenzamide, N—H⋯O hydrogen bonds create chains of molecules. researchgate.net For 2-methyl-4-(2-methylbenzamido)benzoic acid, intermolecular N—H⋯O hydrogen bonds link molecules into chains, while pairs of intermolecular O—H⋯O hydrogen bonds between carboxylic acid groups form dimers. nih.gov

Halogen bonding is a significant non-covalent interaction involving halogen atoms, particularly the larger and more polarizable iodine. nih.gov This interaction arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a σ-hole. nih.govescholarship.org In iodinated benzoic acid systems, halogen bonds can play a crucial role in directing the supramolecular assembly. nih.gov

In the crystal structure of 2-iodobenzamide, C—I⋯π(ring) halogen bonds, in conjunction with hydrogen bonds, contribute to the formation of molecular sheets. researchgate.net For 2-iodo-N-phenylbenzamide, inversion-related C—I⋯π(ring) contacts, supported by C—H⋯π(ring) interactions, also generate sheets of molecules. researchgate.net The competition and cooperation between hydrogen and halogen bonding can lead to the formation of diverse supramolecular architectures, including linear polymers and extended networks. rsc.orgmdpi.com The strength and directionality of these halogen bonds can influence the polymorphic forms of a compound. ias.ac.in

Spectroscopic Characterization Techniques (Excluding Basic Identification Data)

Advanced spectroscopic techniques provide further details about the molecular structure and bonding within this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure in solution. sigmaaldrich.com Advanced NMR techniques, including two-dimensional methods, can provide detailed information about the connectivity and spatial relationships of atoms within a molecule. researchgate.net

For benzoic acid and its derivatives, ¹H and ¹³C NMR spectroscopy are routinely used for structural characterization. rsc.org The chemical shifts in the ¹H NMR spectrum of benzoic acid are influenced by the electronic environment of the protons. docbrown.info The protons on the benzene (B151609) ring typically appear in the aromatic region, while the carboxylic acid proton gives a characteristic downfield signal. docbrown.info

In the ¹³C NMR spectrum of benzoic acid, distinct signals are observed for the different carbon atoms, with the carboxyl carbon appearing at a significantly downfield chemical shift due to the deshielding effect of the oxygen atoms. docbrown.info The chemical shifts of the aromatic carbons can also provide information about the substitution pattern. docbrown.info For complex molecules, deuterated solvents are used to avoid interference from solvent protons. docbrown.info

Table 2: Representative NMR Data for Benzoic Acid rsc.orgdocbrown.info

NucleusChemical Shift (δ, ppm)
¹H (in CDCl₃)~11.67 (s, 1H, COOH), ~8.20 (d, 2H), ~7.68 (t, 1H), ~7.55 (t, 2H)
¹³C (in CDCl₃)~172.60 (COOH), ~133.89, ~130.28, ~129.39, ~128.55

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

High-field NMR spectroscopy, including the use of isotopes like ²H and ¹³C, can be employed for more specialized studies, such as monitoring metabolic pathways. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. utdallas.eduslideshare.net The IR spectrum of a carboxylic acid like benzoic acid shows several characteristic absorption bands. docbrown.info

A very broad absorption in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, with the broadness resulting from hydrogen bonding. docbrown.infolibretexts.org The C=O stretching vibration of the carbonyl group in an aromatic carboxylic acid typically appears as a strong band between 1710 and 1680 cm⁻¹. spectroscopyonline.com The position of this band can be influenced by conjugation. spectroscopyonline.com

Other important absorptions include C-O stretching and O-H bending vibrations. libretexts.org The region of the spectrum from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to each molecule. docbrown.info

Table 3: Characteristic Infrared Absorption Frequencies for Benzoic Acid docbrown.infolibretexts.orgspectroscopyonline.com

Functional GroupVibrationWavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch3300–2500Strong, very broad
CarbonylC=O stretch1710–1680Strong
Carboxylic AcidC-O stretch1320–1210Medium
Carboxylic AcidO-H bend1440–1395 and 950–910Medium
Aromatic RingC-H stretch~3080–3030Variable
Aromatic RingC=C stretch~1625–1465Variable

Mass Spectrometric Elucidation of Reaction Products

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which can be used to identify and elucidate the structure of chemical compounds. In the analysis of this compound, mass spectrometry would reveal the molecular ion peak and a characteristic fragmentation pattern that provides structural information.

Key fragmentation pathways would likely involve the cleavage of the amide bond and the loss of small molecules or radicals from the aromatic rings. The following table outlines the probable major fragment ions that would be observed in the mass spectrum of this compound.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Formation Pathway
367[C14H10INO3]+Molecular Ion (Parent Ion)
350[C14H9INO2]+Loss of a hydroxyl radical (-OH) from the carboxylic acid group.
322[C14H10INO]+Loss of a carboxyl group (-COOH).
231[C7H4IO]+Formation of the 2-iodobenzoyl cation following cleavage of the amide C-N bond.
136[C7H6NO2]+Formation of the 2-aminobenzoic acid radical cation following cleavage of the amide C-N bond.
121[C7H5O2]+Formation of the benzoyl cation from the benzoic acid moiety.
105[C7H5O]+A common fragment in the mass spectra of benzoic acid derivatives, arising from the loss of a hydroxyl radical from the benzoyl cation. docbrown.infofu-berlin.de
77[C6H5]+Formation of the phenyl cation from either aromatic ring. docbrown.info

The presence of the iodine atom would also give rise to a characteristic isotopic pattern, further aiding in the identification of iodine-containing fragments. The fragmentation of the molecular ion is a critical step in structural elucidation, providing a fingerprint of the molecule's composition and connectivity. chemguide.co.uk

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comresearchgate.net This analysis maps the electron distribution of a molecule within its crystalline environment, providing insights into close contacts and the nature of supramolecular assembly. mdpi.comiucr.org

For this compound, Hirshfeld surface analysis would highlight the key intermolecular interactions that govern its crystal packing. Based on studies of similar N-phenylbenzamides and benzoic acid derivatives, several types of interactions are expected to be significant. iucr.orgrsc.orgacs.org

The primary interactions stabilizing the crystal structure would likely be:

N-H···O Hydrogen Bonds: The amide group (N-H) and the carboxylic acid group (C=O and O-H) are prime candidates for forming strong hydrogen bonds. iucr.orgnih.gov Specifically, the amide proton can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule's carboxylic acid or amide group.

O-H···O Hydrogen Bonds: The carboxylic acid groups can form classic dimeric structures through strong O-H···O hydrogen bonds between two molecules.

π-π Stacking Interactions: The two phenyl rings in the molecule can engage in π-π stacking interactions with the aromatic rings of adjacent molecules, further stabilizing the crystal lattice. acs.org The relative orientation of these rings influences the strength and nature of these interactions.

Halogen Bonding: The iodine atom on one of the phenyl rings can participate in halogen bonding (C-I···O or C-I···π interactions), which are directional non-covalent interactions that can play a significant role in crystal engineering.

The following table summarizes the likely contributions of different intermolecular contacts to the Hirshfeld surface of this compound, based on analyses of analogous structures. researchgate.net

Interaction Type Description Typical Contribution to Hirshfeld Surface
H···HContacts between hydrogen atoms.Often the largest contributor due to the abundance of hydrogen atoms on the molecular surface.
O···H/H···ORepresents hydrogen bonding and other close contacts involving oxygen and hydrogen.A significant contributor, indicative of the strong N-H···O and O-H···O hydrogen bonds.
C···H/H···Cvan der Waals interactions between carbon and hydrogen atoms.A notable contributor to the overall packing.
I···H/H···IInteractions involving the iodine atom and hydrogen atoms.Can indicate the presence of weak halogen-hydrogen contacts.
C···CContacts between carbon atoms, often related to π-π stacking.The percentage can vary depending on the degree of aromatic stacking.
I···O/O···IPotential halogen bonding between iodine and oxygen atoms.A key indicator of the role of the halogen in directing the supramolecular assembly.

The interplay of these various strong and weak intermolecular forces dictates the final three-dimensional arrangement of the molecules in the solid state, influencing the physical properties of the crystalline material. iucr.orgacs.org

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, employing methods such as Density Functional Theory (DFT) and Hartree-Fock (HF), are instrumental in exploring the molecular structure and properties of benzoic acid derivatives. researchgate.net These calculations allow for the optimization of molecular geometry and the prediction of various physicochemical parameters. For complex molecules like 2-(2-Iodobenzamido)benzoic acid, these theoretical studies can elucidate properties that are challenging to measure experimentally.

The electronic structure of this compound is defined by its constituent parts: a benzoic acid core and a 2-iodobenzamido substituent. The benzoic acid itself consists of a benzene (B151609) ring attached to a carboxyl group. patsnap.comwikipedia.org The carbons in the benzene ring are sp2 hybridized, creating a planar trigonal geometry and a delocalized π-electron system across the ring. youtube.com

Quantum chemical calculations can determine key electronic descriptors:

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. For benzoic acid derivatives, the most negative regions are typically associated with the oxygen atoms of the carboxyl group, indicating their role as hydrogen bond acceptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability. For substituted benzoic acids, descriptors like the natural atomic charges on the carboxyl group atoms and the HOMO energies are considered to have the most effective action in their inhibitory activities against certain enzymes. researchgate.net

Computational MethodApplication in Studying Benzoic Acid DerivativesReference
Density Functional Theory (DFT)Optimization of crystal structure, analysis of molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs).
Hartree-Fock (HF)Optimization of crystal structure and comparison with DFT results.
Principal Component Analysis (PCA)Statistical analysis of quantum chemical data to identify key molecular descriptors for biological activity. researchgate.net

Computational methods are pivotal in predicting reaction pathways and analyzing the transition states of reactions involving benzoic acid. Studies on the atmospheric degradation of benzoic acid by radicals like OH, NO₃, and SO₄⁻ have been conducted using quantum chemistry. nih.govresearchgate.net These studies calculate the potential energy surfaces for different reaction pathways, such as addition to the aromatic ring or hydrogen abstraction from the carboxylic acid group.

For this compound, similar calculations could predict its reactivity. For instance, the reaction of OH radicals with the benzoic acid moiety could lead to the formation of various hydroxylated derivatives. researchgate.net The calculations would identify the transition state structures and their corresponding energy barriers, revealing the most favorable reaction sites. nih.gov The initiation reactions involving OH radicals are typically exothermic. researchgate.net These theoretical models provide a detailed understanding of reaction kinetics and mechanisms at a molecular level. nih.gov

Conformational Analysis and Tautomerism Studies

The structural flexibility of this compound arises from rotation around several single bonds, leading to different conformers. The relative orientation of the two aromatic rings and the conformation of the amide and carboxylic acid groups are of particular interest.

Conformational Analysis: The dihedral angle between the two aromatic rings is a key conformational parameter. In related structures like 2-iodo-N-phenylbenzamide, the rings are significantly twisted relative to each other. researchgate.net For substituted 2-(phenylamino)benzoic acids, the nonplanarity is influenced by steric repulsion between substituents on the two rings. uky.edu Relaxed potential energy scans can be computationally performed to identify low-energy conformers and the energy barriers separating them, which is crucial for understanding conformational polymorphism, where a compound crystallizes in multiple forms with different molecular conformations. nih.gov

Tautomerism: Tautomerism involves the migration of a proton, resulting in structural isomers that are in equilibrium. For this compound, the primary potential tautomerism is the amide-iminol equilibrium within the benzamido group. While the amide form is generally more stable, the presence of intramolecular hydrogen bonding can favor the enol (or iminol) tautomer in some systems. nih.gov Computational studies can predict the relative stabilities of different tautomers in various environments (gas phase or solution), which is essential as the tautomeric form can significantly affect the molecule's chemical and biological properties. nih.govnih.gov

Intermolecular Interaction Modeling (e.g., Hydrogen Bonds, Halogen Bonds)

The solid-state architecture of this compound is governed by a combination of intermolecular interactions. Computational modeling, often complemented by crystallographic data, helps to characterize and quantify these forces.

Hydrogen Bonds: The molecule contains multiple hydrogen bond donors (the carboxylic acid -OH and the amide N-H) and acceptors (the carboxylic and amide carbonyl oxygens). nih.gov A classic and highly stable motif for carboxylic acids is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds. uky.edunih.gov Additionally, the amide group can form N-H···O hydrogen bonds, creating chains or more complex networks. researchgate.net In some related structures, intramolecular N-H···O hydrogen bonds are also observed between the amide proton and the carbonyl of the carboxylic acid. uky.edu

Halogen Bonds: The iodine atom on one of the benzene rings acts as a halogen bond donor. This is an attractive, non-covalent interaction between an electrophilic region on the halogen atom and a nucleophilic site, such as an oxygen or nitrogen atom on a neighboring molecule (e.g., C-I···O or C-I···N). nih.govresearchgate.net These interactions play a significant role in crystal engineering, directing the assembly of molecules into specific supramolecular architectures. nih.gov In related iodo-substituted compounds, halogen bonds have been shown to link primary structural motifs into extended one- or two-dimensional networks. nih.gov

The table below summarizes the potential non-covalent interactions that could be modeled for this compound.

Interaction TypeDonorAcceptorTypical Geometry/FeaturesReference
Hydrogen BondCarboxylic Acid (O-H)Carbonyl Oxygen (O=C)Forms strong, planar, centrosymmetric R²₂(8) dimers. uky.edunih.gov
Hydrogen BondAmide (N-H)Carbonyl Oxygen (O=C)Forms chains or links dimers into larger networks. researchgate.netmdpi.com
Halogen BondIodine (C-I)Carbonyl Oxygen (O=C), Nitrogen (N)Directional interaction with ∠(C-I···A) near 180°. nih.govresearchgate.net
π-π StackingAromatic RingAromatic RingFace-to-face or offset stacking of benzene rings. nih.gov

Ligand Design Principles Based on Benzoic Acid Scaffolds

The benzoic acid moiety is a common scaffold in medicinal chemistry, used to design molecules that can interact with biological targets. nih.govresearchgate.net Its utility stems from its rigid structure, which allows for the precise positioning of functional groups, and the presence of the carboxylic acid group, a key pharmacophoric feature.

Scaffold Hopping and Functionalization: Benzoic acid serves as a starting point for creating libraries of compounds. tandfonline.com By adding various substituents to the benzene ring, chemists can modulate the molecule's size, shape, polarity, and electronic properties to optimize binding to a specific protein target. nih.gov

Role of the Carboxyl Group: The carboxylic acid group is a versatile interaction center. It can act as a hydrogen bond donor and acceptor. In its deprotonated carboxylate form, it can form strong, charge-assisted hydrogen bonds or salt bridges with positively charged residues like arginine or lysine (B10760008) in a protein's active site. nih.gov

Targeting Specific Enzymes: Benzoic acid derivatives have been developed as inhibitors for a wide range of enzymes. For example, derivatives have been identified as inhibitors of human carbonic anhydrase and protein phosphatase Slingshot. tandfonline.comnih.gov In these cases, the benzoic acid scaffold positions other chemical groups to make specific interactions within the enzyme's active site, leading to selective inhibition. tandfonline.com The design of such inhibitors often involves computational docking studies to predict how a ligand will bind to its target protein. The this compound structure combines the established benzoic acid scaffold with a bulky, functionalized side chain that offers multiple points for interaction, making it a candidate for rational ligand design.

Derivatives and Analogues of 2 2 Iodobenzamido Benzoic Acid

Isomeric Forms: 3-(2-Iodobenzamido)benzoic Acid and 4-(2-Iodobenzamido)benzoic Acid

Positional isomers of 2-(2-Iodobenzamido)benzoic acid exist where the carboxyphenyl group is attached at the meta (3-) or para (4-) position of the benzamide (B126) nitrogen. While they share the same molecular formula and weight, the different substitution patterns on the benzoic acid ring can lead to distinct chemical properties and spatial arrangements. These differences can influence factors such as intermolecular interactions, crystal packing, and biological receptor binding. nih.govresearchgate.net

Basic properties of these isomers are cataloged by chemical suppliers, confirming their synthesis and availability for research purposes. chemscene.combldpharm.comfluorochem.co.ukfluorochem.co.ukaksci.com

Table 1: Comparison of Isomeric Forms of (2-Iodobenzamido)benzoic Acid

PropertyThis compound3-(2-Iodobenzamido)benzoic acid4-(2-Iodobenzamido)benzoic acid
CAS Number 404848-39-1 ambeed.com887356-40-3 chemscene.combldpharm.com887356-31-2 fluorochem.co.ukaksci.com
Molecular Formula C₁₄H₁₀INO₃C₁₄H₁₀INO₃ chemscene.comC₁₄H₁₀INO₃ fluorochem.co.uk
Molecular Weight 367.14 g/mol 367.14 g/mol chemscene.com367.14 g/mol
Structure Carboxy group at ortho-positionCarboxy group at meta-positionCarboxy group at para-position

Structural Modifications of the Iodobenzamido Moiety

The 2-iodobenzamido portion of the molecule offers several sites for structural modification to tune its properties. Research has explored substitutions on both the amide nitrogen and the iodo-bearing phenyl ring.

One key modification involves the substitution of the amide proton. For instance, the synthesis and crystal structure of 2-iodo-N-phenylbenzamide, an analogue where the amide is N-arylated, has been reported. nih.gov In this derivative, the two aromatic rings are nearly orthogonal to each other, with a dihedral angle of 79.84 (6)°. nih.gov The iodobenzene (B50100) ring plane is inclined to the amide plane by 52.01 (1)°, a value similar to that found in the parent 2-iodobenzamide (B1293540). nih.gov Such modifications significantly alter the molecule's three-dimensional shape and hydrogen bonding capabilities. nih.govresearchgate.net

Furthermore, various N-substituted o-iodobenzamide analogues have been synthesized and evaluated as potential imaging agents. akjournals.comacs.org The nature of the substituent on the amide nitrogen—from single alkyl groups to more complex functionalities—has been shown to significantly alter the in vivo distribution and excretion patterns of the resulting compounds. akjournals.com For example, substitution with single alkyl groups does not greatly change the in vivo characteristics until the chain length becomes long, at which point hepatobiliary excretion becomes dominant. akjournals.com

Modifications on the Benzoic Acid Moiety

Alterations to the benzoic acid ring are crucial for developing derivatives with specific biological functions. This can involve adding further substituents to the ring or chemically transforming the carboxylic acid group itself.

For example, 2,5-substituted benzoic acid scaffolds, which are analogues of the parent compound, have been designed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov In these designs, the core benzoic acid structure is maintained to preserve a critical hydrogen bond with an arginine residue (Arg263) in the protein's binding pocket, while various substituents are introduced at the 5-position to occupy hydrophobic pockets and enhance binding affinity. nih.gov

In a different approach, the carboxylic acid functional group can be converted into other functionalities to improve pharmacokinetic properties. A study on soluble epoxide hydrolase (sEH) inhibitors developed two series of 4-benzamidobenzoic acid hydrazide derivatives. nih.gov This modification, converting the carboxylic acid to a hydrazide, introduces a novel secondary pharmacophore designed to interact with the target enzyme while aiming for better solubility and bioavailability. nih.gov The synthesis involves reacting 4-aminobenzoic acid with benzoyl chlorides, followed by esterification and treatment with hydrazine (B178648) hydrate. nih.gov

Polymer-supported and Water-soluble Hypervalent Iodine Analogues

To address issues of reagent separation, recycling, and environmental impact, analogues of this compound's hypervalent iodine form have been developed on solid supports or with enhanced water solubility. These reagents are designed for "green" and efficient organic synthesis. thieme-connect.comthieme-connect.com

Polymer-supported Analogues: Polymer-supported hypervalent iodine reagents offer significant practical advantages, including easy removal from reaction mixtures by simple filtration, which simplifies product purification. thieme-connect.comthieme-connect.comacs.org These reagents can often be regenerated and reused, making them cost-effective and environmentally benign. thieme-connect.comacs.org A common approach involves the iodination of polystyrene, followed by oxidation to generate the active hypervalent iodine species, such as a polymer-supported equivalent of IBX (2-iodoxybenzoic acid). acs.orgresearchgate.net The polymer backbone can reduce the toxicity and explosive nature associated with some monomeric hypervalent iodine compounds. thieme-connect.com

Water-soluble Analogues: The development of water-soluble hypervalent iodine reagents allows for reactions to be conducted in aqueous media, reducing the reliance on volatile organic solvents. rsc.orgcore.ac.ukresearchgate.net Solubility is typically achieved by introducing hydrophilic functional groups, such as sulfonate (-SO₃H) or quaternary ammonium (B1175870) groups, onto the iodoarene ring. core.ac.ukresearchgate.netacs.org Examples include 2-iodoxybenzenesulfonic acid (IBS) and (Phenyliodonio)sulfamate (PISA). core.ac.ukorganic-chemistry.org These reagents have been successfully used for various transformations, including the oxidation of alcohols and the synthesis of indoles under biocompatible conditions. rsc.orgacs.orgorganic-chemistry.org

Table 2: Advanced Hypervalent Iodine Analogues

Analogue TypeCore ConceptKey AdvantagesExample(s)
Polymer-supported The hypervalent iodine moiety is chemically bound to a solid polymer resin (e.g., polystyrene). acs.orgresearchgate.netEasy separation via filtration; Reagent can be regenerated and reused; Reduced toxicity and hazard. thieme-connect.comthieme-connect.comacs.orgPoly[4-(diacetoxyiodo)styrene], Polystyrene-supported IBX. thieme-connect.comacs.org
Water-soluble Hydrophilic groups (e.g., -SO₃H) are added to the aromatic ring to enable solubility in water. core.ac.ukacs.orgAllows for reactions in aqueous media ("green chemistry"); Can exhibit unique reactivity compared to organic-soluble parents. rsc.orgacs.org2-Iodoxybenzenesulfonic acid (IBS), (Phenyliodonio)sulfamate (PISA). core.ac.ukorganic-chemistry.org

Design and Synthesis of Related Hypervalent Iodine Heterocycles (e.g., Benziodazolones)

This compound and its simpler amide analogues are direct precursors to a class of cyclic hypervalent iodine reagents known as benziodazolones. mdpi.comnih.govresearchgate.net These compounds are nitrogen analogues of the more common benziodoxolones and are valuable in organic synthesis. researchgate.net

The synthesis of benziodazolones is typically achieved through a convenient, one-step oxidation of the corresponding 2-iodobenzamide derivative. mdpi.comnih.govnsf.gov A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), with the reaction often carried out in a solvent like acetonitrile (B52724) at room temperature. mdpi.comnih.govresearchgate.net

A key feature of benziodazolones is the ability to modify the substituent on the nitrogen atom of the heterocycle. researchgate.net This allows for the fine-tuning of the reagent's steric and electronic properties, thereby influencing its reactivity. These reagents, often in combination with co-reagents like triphenylphosphine (B44618) (PPh₃), are effective for mediating coupling reactions, such as the direct esterification of alcohols and the amidation of amines. mdpi.comnih.gov

Applications in Advanced Organic Synthesis

Utilization as a Synthetic Synthon

In the realm of organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential starting material for a synthetic transformation. 2-(2-Iodobenzamido)benzoic acid and its analogous N-aryl-2-iodobenzamides are valuable synthons, primarily due to the presence of the carbon-iodine bond, which can be readily activated and functionalized. This feature allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, making these compounds key building blocks in the assembly of complex molecular frameworks.

One of the most prominent applications of N-aryl-2-iodobenzamides as synthons is in the construction of polycyclic aromatic compounds. For instance, they serve as crucial precursors in palladium-catalyzed intramolecular C-H bond functionalization reactions to yield phenanthridinones, a class of compounds with significant biological activity. rsc.orgnih.gov In these reactions, the 2-iodobenzamide (B1293540) moiety acts as a robust scaffold upon which the phenanthridinone core is constructed through the formation of a new aryl-aryl bond. The versatility of this synthon is further demonstrated by its compatibility with a wide range of substituents on the N-aryl ring, allowing for the synthesis of a diverse library of phenanthridinone derivatives. rsc.orgrsc.org

Catalytic Transformations Beyond Oxidation

While hypervalent iodine compounds derived from 2-iodobenzoic acid are well-known for their role in oxidation chemistry, this compound and its relatives are also key substrates in a variety of catalytic transformations that go beyond oxidation. These transformations are often mediated by transition metals, such as palladium and copper, and enable the efficient construction of complex molecular architectures under mild reaction conditions.

Palladium-catalyzed reactions are particularly prevalent in the functionalization of N-aryl-2-iodobenzamides. These compounds are excellent substrates for a range of palladium-catalyzed cross-coupling and cyclization reactions. For example, the intramolecular C-H arylation of N-aryl-2-iodobenzamides is a powerful method for the synthesis of phenanthridinones. rsc.orgrsc.org This transformation proceeds via a catalytic cycle involving the oxidative addition of the C-I bond to a palladium(0) species, followed by C-H activation and reductive elimination to form the desired product and regenerate the active catalyst. The efficiency of these catalytic processes is often enhanced by the use of specific ligands or, in some cases, by employing nanoparticle catalysts, which can offer improved activity and stability. rsc.orgrsc.org

Copper-catalyzed reactions also play a significant role in the transformation of 2-iodobenzamide derivatives. Copper catalysts are often used to mediate the formation of carbon-nitrogen and carbon-oxygen bonds. For instance, copper-catalyzed domino reactions of 2-iodobenzamides with various partners have been developed for the synthesis of quinazolinones and other heterocyclic systems. rsc.orgpsu.ac.thresearchgate.net These catalytic transformations highlight the versatility of the 2-iodobenzamide scaffold in modern synthetic chemistry.

Role in the Construction of Diverse Heterocyclic Systems

The structural framework of this compound and related N-aryl-2-iodobenzamides makes them ideal precursors for the synthesis of a wide variety of heterocyclic compounds. The presence of the reactive C-I bond allows for intramolecular cyclization reactions, leading to the formation of fused ring systems that are of significant interest in medicinal chemistry and materials science.

A prime example of this application is the synthesis of phenanthridinones, which are readily accessible through the palladium-catalyzed intramolecular C-H arylation of N-aryl-2-iodobenzamides. rsc.orgnih.govrsc.orgnih.gov This methodology has been shown to tolerate a broad range of functional groups on both the benzamide (B126) and the N-aryl portions of the molecule, providing access to a diverse array of substituted phenanthridinones. The reaction conditions can often be tuned to achieve high yields, and recent advancements have focused on the use of more environmentally friendly catalytic systems, such as palladium nanoparticles in aqueous media. rsc.orgrsc.org

The following table provides an overview of the synthesis of various phenanthridinone derivatives from their corresponding N-methyl-N-aryl-2-iodobenzamides, showcasing the versatility of this transformation.

EntryN-Aryl GroupCatalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)Ref
14-MethoxyphenylPd-PVP NPs (1.5)K₂CO₃H₂O:DMA100242-Methoxy-5-methylphenanthridin-6(5H)-one95 rsc.org
24-MethylphenylPd-PVP NPs (1.5)K₂CO₃H₂O:DMA100242,5-Dimethylphenanthridin-6(5H)-one92 rsc.org
34-tert-ButylphenylPd-PVP NPs (1.5)K₂CO₃H₂O:DMA100242-tert-Butyl-5-methylphenanthridin-6(5H)-one93 rsc.org
4NaphthylPd-PVP NPs (3)K₂CO₃H₂O:DMA100485-Methylbenzo[c]phenanthridin-6(5H)-one77 rsc.org
54-(Trifluoromethoxy)phenylPd-PVP NPs (3)K₂CO₃H₂O:DMA100485-Methyl-2-(trifluoromethoxy)phenanthridin-6(5H)-one85 rsc.org
64-FluorophenylPd-PVP NPs (1.5)K₂CO₃H₂O:DMA100242-Fluoro-5-methylphenanthridin-6(5H)-one90 rsc.org
74-NitrophenylPd-PVP NPs (5)K₂CO₃H₂O:DMA100485-Methyl-2-nitrophenanthridin-6(5H)-oneLow rsc.org

Beyond phenanthridinones, 2-iodobenzamide derivatives are also employed in the synthesis of other heterocyclic systems. For example, they can be used in cascade reactions to construct 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones and various indole (B1671886) derivatives. beilstein-journals.orgmdpi.com Copper-catalyzed domino reactions of 2-iodobenzamides have also been developed to access quinazolinones and 3-hydroxy-3-furylisoindolinone derivatives. rsc.orgpsu.ac.thresearchgate.netresearchgate.net These examples underscore the importance of the 2-iodobenzamide scaffold as a versatile platform for the synthesis of a wide range of heterocyclic structures.

Precursor to Versatile Reagents (e.g., Dess-Martin Periodinane)

The parent compound, 2-iodobenzoic acid, is famous for being the precursor to the Dess-Martin periodinane (DMP) and 2-iodoxybenzoic acid (IBX), two of the most widely used hypervalent iodine reagents in organic synthesis. These reagents are prized for their ability to carry out mild and selective oxidations of alcohols to aldehydes and ketones. The synthesis of these reagents involves the oxidation of the iodine center in 2-iodobenzoic acid to a higher oxidation state.

In a similar fashion, this compound and other 2-iodobenzamides can serve as precursors to novel hypervalent iodine reagents. The oxidation of the iodine atom in these compounds leads to the formation of chiral hypervalent iodine(V) reagents. beilstein-journals.orgcardiff.ac.uk These reagents have shown potential in asymmetric synthesis, particularly in the oxidation of sulfides to chiral sulfoxides. beilstein-journals.org

The general strategy for the synthesis of these hypervalent iodine(V) reagents involves the oxidation of the corresponding 2-iodobenzamide with an oxidizing agent such as potassium bromate (B103136) or Oxone. beilstein-journals.orgpsu.edu The resulting compounds, known as chiral benziodazole oxides, are often stable and can be isolated and stored. psu.edu The chirality in these reagents is typically introduced through the use of a chiral amine in the initial synthesis of the 2-iodobenzamide. While the enantioselectivities achieved with these first-generation reagents have been modest, they represent an important proof of concept and an active area of research for the development of new and more effective chiral oxidants. beilstein-journals.org

The following table summarizes the synthesis of chiral benziodazole oxides from 2-iodobenzamides.

Starting Material (2-Iodobenzamide)Oxidizing AgentProduct (Chiral Benziodazole Oxide)YieldRef
Chiral 2-Iodobenzamides from amino acidsKBrO₃Chiral Benziodazole OxidesModerate cardiff.ac.uk
Chiral 2-IodobenzamidesOxoneChiral Benziodazole OxidesGood beilstein-journals.org

Contribution to Efficient and Environmentally Benign Chemical Processes

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are of paramount importance in modern chemical synthesis. This compound and its related compounds contribute to this goal in several ways.

Firstly, the development of catalytic reactions involving these compounds often leads to more efficient and atom-economical processes. For example, the palladium-catalyzed synthesis of phenanthridinones from N-aryl-2-iodobenzamides is a highly efficient transformation that forms a complex heterocyclic system in a single step, often with high yields. rsc.orgnih.govnih.gov This approach avoids the need for multi-step synthetic sequences that can generate significant amounts of waste.

Secondly, recent research has focused on developing these catalytic transformations under more environmentally benign conditions. This includes the use of greener solvents, such as water, and the development of recyclable catalysts. For instance, the use of palladium nanoparticles as catalysts for the synthesis of phenanthridinones in a water-dimethylacetamide solvent system represents a significant step towards a more sustainable process. rsc.orgrsc.org These nanoparticle catalysts can often be recovered and reused, further reducing the environmental impact of the reaction.

Finally, the use of hypervalent iodine reagents derived from 2-iodobenzamides offers an environmentally friendly alternative to traditional heavy-metal-based oxidants, such as those containing chromium or manganese. Hypervalent iodine reagents are generally less toxic and produce byproducts that are more environmentally benign. cardiff.ac.ukpsu.edu The development of catalytic systems that use these reagents in conjunction with a terminal oxidant further enhances their green credentials by reducing the amount of the iodine reagent required.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes

The synthesis of 2-(2-Iodobenzamido)benzoic acid and its analogs is a critical area for future research. While established methods exist, often involving the reaction of 2-iodobenzoic acid with anthranilic acid derivatives, there is a continuous need for more efficient, atom-economical, and environmentally benign synthetic pathways.

Future research could focus on:

C-H Activation Strategies: Exploring transition-metal-catalyzed C-H activation/amination reactions could provide a more direct and efficient route to the benzamido scaffold, minimizing the need for pre-functionalized starting materials. nih.gov

Flow Chemistry Approaches: Implementing continuous flow synthesis could offer better control over reaction parameters, leading to higher purity, improved safety, and easier scalability. nih.govprimescholars.com

A significant advancement in this area would be the development of a catalytic system that allows for the direct and selective coupling of 2-iodobenzoic acid with a wider range of amino benzoic acids under mild conditions.

Expanding Catalytic Applications

Derivatives of 2-iodobenzoic acid have demonstrated catalytic activity, particularly in oxidation reactions. beilstein-journals.org Future research should aim to expand the catalytic applications of this compound itself.

Key areas of exploration include:

Hypervalent Iodine Catalysis: Investigating the in-situ generation of hypervalent iodine(III) or (V) species from this compound for use as recyclable organocatalysts in various oxidative transformations. beilstein-journals.orgmdpi.com The presence of the benzamido group could modulate the reactivity and selectivity of the iodine center.

Photoredox Catalysis: Exploring the potential of this compound and its derivatives as photosensitizers or catalysts in visible-light-mediated reactions, a rapidly growing field in sustainable chemistry.

Asymmetric Catalysis: Designing chiral versions of this compound to act as ligands or catalysts in asymmetric synthesis, enabling the production of enantiomerically pure compounds.

The development of robust and versatile catalytic systems based on this scaffold could provide greener alternatives to traditional metal-based catalysts.

Advanced Mechanistic Studies

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and designing new ones.

Future mechanistic investigations should employ a combination of experimental and computational techniques:

Spectroscopic Analysis: Utilizing techniques like in-situ NMR and IR spectroscopy to identify and characterize reactive intermediates and transition states.

Kinetic Studies: Performing detailed kinetic analyses to elucidate reaction pathways and determine rate-limiting steps.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction profiles, predict reactivity, and gain insights into the electronic and steric effects of the benzamido moiety.

These studies will be instrumental in rationally designing more efficient catalysts and synthetic protocols.

Exploration of New Supramolecular Architectures

The presence of multiple hydrogen bond donors and acceptors, along with the iodine atom capable of halogen bonding, makes this compound an excellent candidate for the construction of novel supramolecular assemblies.

Future research in this area could focus on:

Crystal Engineering: Systematically studying the co-crystallization of this compound with various organic molecules to create predictable and functional solid-state architectures. nih.govresearchgate.net The interplay between hydrogen bonds (N-H···O, O-H···O) and halogen bonds (I···O, I···N) can be harnessed to control the assembly of molecules in the solid state. nih.govresearchgate.net

Functional Materials: Designing supramolecular materials with specific properties, such as porosity for gas storage, conductivity for electronic applications, or chirality for separation technologies.

Self-Assembled Monolayers: Investigating the formation of ordered monolayers on surfaces, which could have applications in nanoscience and sensor technology.

The ability to control the non-covalent interactions of this molecule will open doors to a wide range of new materials with tailored properties.

Integration with Flow Chemistry and Sustainable Methodologies

To align with the principles of green chemistry, future research on this compound should prioritize the integration of sustainable practices.

This includes:

Flow Chemistry: As mentioned earlier, transitioning from batch to continuous flow processes can significantly enhance the safety, efficiency, and scalability of reactions involving this compound. nih.govprimescholars.combeilstein-journals.org Flow chemistry allows for precise control over reaction parameters, which is particularly beneficial for reactions involving potentially hazardous reagents or unstable intermediates. primescholars.combeilstein-journals.org

Green Solvents: Exploring the use of environmentally friendly solvents, such as water, supercritical fluids, or bio-based solvents, to replace traditional volatile organic compounds.

Catalyst Recycling: Developing methods for the efficient recovery and reuse of any catalysts employed in the synthesis or application of this compound, thereby minimizing waste and cost. nsf.gov

By embracing these sustainable methodologies, the chemical community can ensure that the future development and application of this compound are both scientifically innovative and environmentally responsible.

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